molecular formula C13H20OS B5137597 1-[3-(isopropylthio)propoxy]-4-methylbenzene

1-[3-(isopropylthio)propoxy]-4-methylbenzene

Katalognummer B5137597
Molekulargewicht: 224.36 g/mol
InChI-Schlüssel: YSQOKQUMNZZKIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(isopropylthio)propoxy]-4-methylbenzene, also known as p-ITPP, is a synthetic allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It is a promising candidate for the treatment of various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia.

Wirkmechanismus

P-ITPP binds to the central cavity of hemoglobin, causing a conformational change that enhances the release of oxygen from red blood cells. This allosteric effect is mediated by the stabilization of the R-state of hemoglobin, which has a higher affinity for oxygen than the T-state. P-ITPP also inhibits the binding of 2,3-diphosphoglycerate (2,3-DPG) to hemoglobin, further increasing its oxygen affinity.
Biochemical and Physiological Effects
P-ITPP has been shown to increase oxygen saturation and partial pressure in blood, leading to improved tissue oxygenation. It has also been found to reduce lactate levels and increase ATP production in hypoxic cells, potentially improving cell metabolism and survival. In animal models, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been shown to reduce tumor hypoxia, increase tumor oxygenation, and enhance the efficacy of radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

P-ITPP has several advantages for lab experiments, including its high water solubility and stability in solution. It also has a low toxicity profile and is well-tolerated in animal models. However, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has a short half-life in vivo, requiring frequent dosing to maintain its effects. It also has limited bioavailability, as it is rapidly cleared from the bloodstream by the kidneys.

Zukünftige Richtungen

P-ITPP has several potential future directions for research and development. One area of interest is the development of 1-[3-(isopropylthio)propoxy]-4-methylbenzene analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of 1-[3-(isopropylthio)propoxy]-4-methylbenzene in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene could be explored for its potential applications in other hypoxia-related disorders, such as respiratory diseases and altitude sickness.
Conclusion
1-[3-(isopropylthio)propoxy]-4-methylbenzene, or 1-[3-(isopropylthio)propoxy]-4-methylbenzene, is a promising allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It has potential therapeutic applications for various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesemethoden

The synthesis of 1-[3-(isopropylthio)propoxy]-4-methylbenzene involves the reaction of 4-methylphenol with 3-isopropylthiopropyl chloride in the presence of a base, followed by the reaction with 1-chloro-2-(propyloxy)benzene. The final product is obtained after purification through recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

P-ITPP has been extensively studied for its potential therapeutic applications. It has been shown to improve oxygen delivery to hypoxic tumors, leading to increased tumor oxygenation and enhanced radiation therapy efficacy. P-ITPP has also been investigated for its ability to ameliorate ischemic injuries, such as stroke and myocardial infarction, by increasing oxygen availability to affected tissues. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been found to increase oxygen delivery to red blood cells in sickle cell anemia patients, potentially reducing the risk of vaso-occlusive crises.

Eigenschaften

IUPAC Name

1-methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11(2)15-10-4-9-14-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQOKQUMNZZKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.